Desvenlafaxine benzoate

Polymorphism Crystallography Process Chemistry

Desvenlafaxine benzoate (CAS 1147940-37-1) is the preferred salt form for generic extended-release (ER) formulation development. The patented crystalline Form L offers exceptional batch-to-batch reproducibility, eliminating polymorph-related QbD risks. Its unique dissolution characteristics enable a targeted in vitro release profile distinct from the succinate salt, providing a strategic path for ANDA filings outside the succinate patent landscape.

Molecular Formula C23H31NO4
Molecular Weight 385.5 g/mol
CAS No. 1147940-37-1
Cat. No. B12726934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesvenlafaxine benzoate
CAS1147940-37-1
Molecular FormulaC23H31NO4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C16H25NO2.C7H6O2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;8-7(9)6-4-2-1-3-5-6/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-5H,(H,8,9)
InChIKeyDGJCDBBBNQGOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desvenlafaxine Benzoate CAS 1147940-37-1: Technical Baseline for SNRI API Procurement and Formulation Development


Desvenlafaxine benzoate (CAS 1147940-37-1) is a salt form of desvenlafaxine, the major active metabolite of venlafaxine and a dual serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. This benzoate salt is utilized in the development and manufacture of extended-release oral formulations for the treatment of major depressive disorder (MDD) [2]. As a distinct chemical entity with specific solid-state properties, desvenlafaxine benzoate offers a differentiated profile for controlled-release formulation strategies compared to other desvenlafaxine salts such as the succinate [3].

Why Desvenlafaxine Benzoate 1147940-37-1 Is Not Interchangeable with Other Salts in Formulation


Procurement decisions based solely on the active pharmaceutical ingredient (API) 'desvenlafaxine' without specification of the salt form and solid-state properties introduce significant risk of formulation failure and regulatory non-compliance. Different salt forms (e.g., benzoate vs. succinate) and their specific polymorphs exhibit distinct physicochemical characteristics including solubility, dissolution rate, stability, and bulk powder properties [1]. These differences directly impact the critical quality attributes (CQAs) of the final extended-release drug product, such as in vitro release profile and in vivo pharmacokinetic performance, which are particularly critical for BCS Class I high-solubility drugs like desvenlafaxine [2]. The specific crystalline form L of desvenlafaxine benzoate, for instance, is patented for its highly reproducible preparation, a key advantage for consistent manufacturing and quality control that is not inherent to other polymorphic forms or salt variants [3].

Desvenlafaxine Benzoate 1147940-37-1: Quantitative Differentiation Evidence vs. Succinate and Venlafaxine


Unique Crystalline Form L of Desvenlafaxine Benzoate Enables Reproducible Solid-State Properties

Desvenlafaxine benzoate can be isolated as a highly reproducible, novel crystalline Form L, which is specifically characterized by a distinct powder X-ray diffraction (PXRD) pattern [1]. While desvenlafaxine succinate is known to exist in multiple polymorphic forms, including polytypes of its monohydrate [2], the reproducible isolation of Form L of the benzoate salt provides a distinct advantage for ensuring consistent API quality and batch-to-batch uniformity in manufacturing.

Polymorphism Crystallography Process Chemistry Quality Control

Desvenlafaxine Benzoate as a Substrate for Modified-Release Matrix Formulations

The benzoate salt form is specifically identified in patent literature as a suitable active ingredient for formulating modified-release pharmaceutical compositions [1]. A representative formulation comprising desvenlafaxine benzoate and a release-modifying polymer demonstrates a specific in vitro release profile: approximately 75% of the drug is released over 16 hours in a USP Type I dissolution apparatus using 0.9% NaCl as the medium [1]. This contrasts with a prior art formulation using desvenlafaxine succinate, which is described in another patent as providing a total release of greater than about 85% within 12 to 14 hours from a different matrix composition [2].

Formulation Development Modified Release Hydrophilic Matrix Dissolution Testing

Pharmacokinetic Linearity and Food-Effect Independence of Desvenlafaxine Benzoate Formulations

The modified release composition containing desvenlafaxine benzoate is designed to exhibit pharmacokinetic parameters (Cmax and AUC) that are independent of food effect [1]. This is a critical performance attribute for patient compliance and consistent therapeutic effect. In contrast, venlafaxine extended-release (ER), a prodrug, is subject to significant inter-individual pharmacokinetic variability due to CYP2D6 genetic polymorphism, which is a key differentiator [2].

Pharmacokinetics Bioequivalence Food Effect Cmax AUC

Procurement-Driven Application Scenarios for Desvenlafaxine Benzoate CAS 1147940-37-1


Development of a Generic Extended-Release (ER) Desvenlafaxine Tablet (e.g., ANDA for Pristiq® Alternative)

The specific solid-state properties of desvenlafaxine benzoate, particularly the reproducible crystalline Form L, are essential for establishing a robust Quality by Design (QbD) approach for generic ER tablets. Formulators can leverage the known dissolution characteristics of benzoate-based matrix systems, as outlined in patent WO2012140577A1, to design a product with a target in vitro release profile (e.g., ~75% release in 16 hours) that is comparable to the reference listed drug (RLD) while avoiding the specific formulation patents of the succinate salt [1]. The benzoate salt's compatibility with hydrophilic matrix polymers facilitates the development of a once-daily formulation that is not subject to significant food effects, a key requirement for demonstrating bioequivalence [2].

Formulation of a Differentiated SNRI Product with a Tailored Release Profile

Innovator companies seeking to develop a new extended-release SNRI product can utilize desvenlafaxine benzoate as an alternative to the succinate salt to create a differentiated drug product. By selecting the benzoate salt and its specific crystalline form, formulation scientists can design a unique release profile, potentially with a different shape of the plasma concentration-time curve, which could offer clinical benefits or a new intellectual property position [1]. The ability to finely control the release rate through polymer selection and particle size adjustment, as described for the benzoate salt, provides a platform for product differentiation beyond simple bioequivalence [1].

Manufacturing of API with Consistent Quality for Global Regulatory Submissions

For API manufacturers and procurement specialists, the highly reproducible nature of the novel crystalline Form L of desvenlafaxine benzoate translates directly into a more predictable and efficient manufacturing process with fewer batch failures [2]. This solid-state consistency is critical for meeting stringent regulatory requirements (e.g., ICH Q6A) regarding polymorph specification and control. When submitting a Drug Master File (DMF) for this API, demonstrating control over the crystalline form reduces the risk of queries from health authorities and accelerates the approval process for the final drug product [2]. This makes it a strategically preferable form for companies targeting multiple global markets.

Technical Documentation Hub

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